molecular formula C15H17N3O2S B14595706 4-Aminobenzoic acid;benzyl carbamimidothioate CAS No. 60834-54-0

4-Aminobenzoic acid;benzyl carbamimidothioate

Cat. No.: B14595706
CAS No.: 60834-54-0
M. Wt: 303.4 g/mol
InChI Key: VAKFBMAHTFAWKC-UHFFFAOYSA-N
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Description

4-Aminobenzoic acid;benzyl carbamimidothioate is a compound that combines the properties of 4-aminobenzoic acid and benzyl carbamimidothioateIt is a white solid that is slightly soluble in water and is commonly found in nature . Benzyl carbamimidothioate, on the other hand, is a compound that contains a benzyl group attached to a carbamimidothioate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Aminobenzoic acid is typically synthesized through the reduction of 4-nitrobenzoic acid or the Hoffman degradation of the monoamide derived from terephthalic acid . Benzyl carbamimidothioate can be synthesized through the reaction of benzyl isothiocyanate with ammonia or primary amines under mild conditions.

Industrial Production Methods

In industrial settings, 4-aminobenzoic acid is produced mainly by the reduction of 4-nitrobenzoic acid using catalytic hydrogenation or by the Hoffman degradation method . Benzyl carbamimidothioate is produced through the reaction of benzyl chloride with thiourea, followed by hydrolysis.

Chemical Reactions Analysis

Types of Reactions

4-Aminobenzoic acid undergoes various types of chemical reactions, including:

Benzyl carbamimidothioate can undergo:

    Hydrolysis: It can be hydrolyzed to form benzylamine and carbon disulfide.

    Substitution: It can react with electrophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation of 4-Aminobenzoic Acid: 4-Nitrobenzoic acid.

    Reduction of 4-Aminobenzoic Acid: 4-Aminobenzyl alcohol.

    Hydrolysis of Benzyl Carbamimidothioate: Benzylamine and carbon disulfide.

Scientific Research Applications

4-Aminobenzoic acid and its derivatives have various applications in scientific research:

Benzyl carbamimidothioate is used in:

    Chemistry: As a reagent in organic synthesis.

    Biology: As a precursor for the synthesis of biologically active compounds.

    Medicine: As an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

4-Aminobenzoic acid acts as an intermediate in the synthesis of folate by bacteria, plants, and fungi. It is converted to folate through the action of enzymes such as 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase . Benzyl carbamimidothioate exerts its effects through its ability to react with various electrophiles, forming substituted derivatives that can interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzoic Acid: An oxidized form of 4-aminobenzoic acid.

    4-Aminobenzyl Alcohol: A reduced form of 4-aminobenzoic acid.

    Benzylamine: A hydrolysis product of benzyl carbamimidothioate.

Uniqueness

4-Aminobenzoic acid is unique due to its role as an intermediate in folate synthesis and its widespread occurrence in nature . Benzyl carbamimidothioate is unique due to its reactivity with electrophiles and its use as a precursor in the synthesis of biologically active compounds.

Properties

CAS No.

60834-54-0

Molecular Formula

C15H17N3O2S

Molecular Weight

303.4 g/mol

IUPAC Name

4-aminobenzoic acid;benzyl carbamimidothioate

InChI

InChI=1S/C8H10N2S.C7H7NO2/c9-8(10)11-6-7-4-2-1-3-5-7;8-6-3-1-5(2-4-6)7(9)10/h1-5H,6H2,(H3,9,10);1-4H,8H2,(H,9,10)

InChI Key

VAKFBMAHTFAWKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC(=N)N.C1=CC(=CC=C1C(=O)O)N

Origin of Product

United States

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